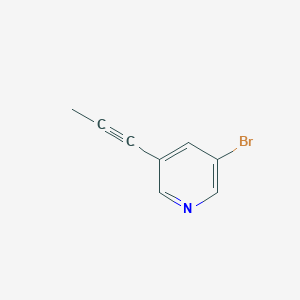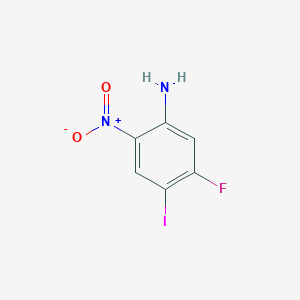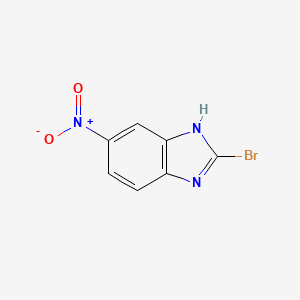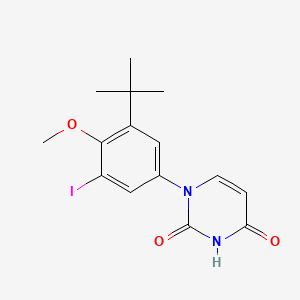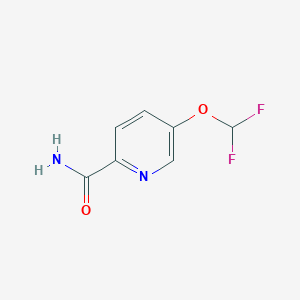
1-(4-Methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane dihydrochloride
Vue d'ensemble
Description
This compound is a versatile chemical used in diverse scientific research, from drug development to material synthesis. It has a CAS Number of 1306606-53-0 and a molecular weight of 298.24 . The IUPAC name is 1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-1,4-diazepane dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H15N3OS.2ClH/c1-8-9(15-7-12-8)10(14)13-5-2-3-11-4-6-13;;/h7,11H,2-6H2,1H3;2*1H . This indicates that the molecule contains carbon ©, hydrogen (H), nitrogen (N), oxygen (O), sulfur (S), and chlorine (Cl) atoms. The structure includes a 1,4-diazepane ring, which is substituted with a carbonyl group that is further substituted with a 4-methyl-1,3-thiazole ring .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, and density were not available in the search results.Applications De Recherche Scientifique
Synthesis and Chemical Structures
- The compound has been involved in the synthesis of tricyclic structures, such as 7-phenyl-5H-thizolo[5,4-e]pyrrolo[1,2-a][1,4]diazepin-10(9H)one, showcasing its role in the preparation of complex heterocyclic compounds (Shafiee & Shekarchi, 2002).
- It's been utilized in the synthesis of N-heterocycle-fused tetrahydro-1,4-diazepinones, highlighting its importance in developing novel heterocyclic structures with potential therapeutic applications (Dzedulionytė et al., 2022).
- The compound has contributed to the development of new 3-phenyl substituted dibenzo-1,4-diazepin-1-one derivatives, further illustrating its versatility in synthesizing diazepine-based compounds (Wang et al., 2014).
Crystal Structure and Molecular Interactions
- Studies have revealed the crystal structure and supramolecular hydrogen-bonded hexamers in compounds like 3-methyl-1,5-diphenyl-1,6,7,8-tetrahydropyrazolo[3,4-b][1,4]diazepine, providing insights into the molecular interactions and crystal packing of these complex structures (Low et al., 2002).
Solubility and Physicochemical Properties
- Research has been conducted on the solubility of related benzodiazepine derivatives in various solvents, offering valuable information on the physicochemical properties and solubility behavior of these compounds, which is crucial for their formulation and therapeutic application (Jouyban et al., 2010).
Safety and Hazards
Propriétés
IUPAC Name |
1,4-diazepan-1-yl-(4-methyl-1,3-thiazol-5-yl)methanone;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS.2ClH/c1-8-9(15-7-12-8)10(14)13-5-2-3-11-4-6-13;;/h7,11H,2-6H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKGTCYXYQCSPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N2CCCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1443004.png)


![Ethyl 2-[(4-Fluorobenzyl)amino]cyclopentanecarboxylate](/img/structure/B1443009.png)




